molecular formula C10H7BrN2O3 B1593111 Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate CAS No. 885518-48-9

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate

Cat. No. B1593111
M. Wt: 283.08 g/mol
InChI Key: HZPQUOCOSRXTMS-UHFFFAOYSA-N
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Description

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate, also known as MBFI, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. MBFI is a synthetic compound that belongs to the indazole family of organic compounds. It is a yellowish powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Synthesis of Heterocycles

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate serves as a versatile precursor in the synthesis of heterocyclic compounds. For instance, it has been used in the bromination of the methyl group of 3-aryl-5-methyl-isoxazole-4-carboxylate, leading to the synthesis of isoxazole-fused heterocycles (Roy et al., 2004). Similarly, research has demonstrated its utility in generating 3-aryl-5-bromomethyl-isoxazole-4-carboxylate as a precursor to obtain 3-aryl-5-formyl-isoxazole-4-carboxylate, highlighting its role in facilitating complex chemical transformations (Albert, 1968).

Ring Enlargement Reactions

The compound has been involved in ring enlargement reactions by α-HaloKetones and dehalogenations of vicinal dihalides, where decarboxylation of dimethylindazolium-3-carboxylate forms N-heterocyclic carbene, which then participates in these reactions to produce cinnolines (Schmidt et al., 2008).

Hydroformylation and Stereoselective Synthesis

Research also explores its application in hydroformylation reactions to produce important intermediates for the synthesis of homochiral amino acid derivatives. This process demonstrates high diastereoselectivities, emphasizing the compound's potential in stereoselective synthesis (Kollár & Sándor, 1993).

Antimicrobial and Antitumor Activity

The structural motifs derived from Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate have been examined for their antimicrobial and potential antitumor activities. For example, derivatives synthesized from similar processes have shown inhibitory effects on bacterial β-lactamases, indicating their potential as broad-spectrum β-lactamase inhibitors and their role in enhancing the efficacy of penicillin or cephalosporin against resistant bacterial strains (Osborne et al., 1994).

properties

IUPAC Name

methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O3/c1-16-10(15)5-2-6(11)9-7(3-5)12-13-8(9)4-14/h2-4H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZPQUOCOSRXTMS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=NNC(=C2C(=C1)Br)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646136
Record name Methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

283.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate

CAS RN

885518-48-9
Record name Methyl 4-bromo-3-formyl-1H-indazole-6-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=885518-48-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromo-3-formyl-2H-indazole-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646136
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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